Home > Products > Screening Compounds P68657 > 2-Bromo-6-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
2-Bromo-6-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline -

2-Bromo-6-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

Catalog Number: EVT-4757539
CAS Number:
Molecular Formula: C13H10BrN3O
Molecular Weight: 304.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Imidazo[4,5-b]pyridin-2(3H)-ones []: Synthesized from 2-aminopyridine-3-carboxylic acids via Curtius rearrangement.
  • Thiazolo[4,5-b]pyridin-2(3H)-ones []: Prepared from 6-bromo[3,4'-bipyridin]-6-amines through a four-step sequence.
  • Oxazolo[4,5-b]pyridines []: Synthesized via regioselective functionalization of 2,4-dimethylpyridine N-oxides. The regioselectivity was found to be dependent on the nature of the heterocycle and the reagents used.

Structure-Activity Relationships:

  • cAMP PDE III Inhibitors []: Modifications to the milrinone structure, leading to imidazo[4,5-b]pyridin-2(3H)-ones, thiazolo[4,5-b]pyridin-2(3H)-ones, and 1,8-naphthyridin-2(1H)-ones, resulted in potent inhibitors with nanomolar activity in vitro.
  • Adenosine A3 Receptor Agonists []: 1'-(6-Aminopurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamides bearing 2-dialkylamino-7-methyloxazolo[4,5-b]pyridin-5-ylmethyl substituents at the N6 position demonstrated selectivity for the A3 receptor. Further optimization led to the synthesis of 5-aminomethyl-7-bromo-2-dimethylamino-4-[(3-methylisoxazol-5-yl)methoxy]benzo[d]oxazole, which showed improved A3 agonistic activity.

1'-(6-aminopurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamides with 2-dialkylamino-7-methyloxazolo[4,5-b]pyridin-5-ylmethyl substituents on N6

Compound Description:

This series of compounds, characterized by 2-dialkylamino-7-methyloxazolo[4,5-b]pyridin-5-ylmethyl substituents on the N6 position of 1'-(6-aminopurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamide, were synthesized and investigated as potential selective adenosine A3 receptor agonists []. The synthesis involved the preparation of 2-dialkylamino-5-aminomethyl-7-methyloxazolo[4,5-b]pyridines, which were then coupled with 1'-(6-chloropurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamide [].

Relevance:

These compounds share the core oxazolo[4,5-b]pyridine moiety with (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine. The presence of this heterocyclic system, particularly with substitutions at the 2- and 7-positions, is indicative of potential interactions with the adenosine A3 receptor []. These structural similarities highlight the importance of the oxazolo[4,5-b]pyridine scaffold in designing and developing selective adenosine A3 receptor agonists.

5-aminomethyl-7-bromo-2-dimethylamino-4-[(3-methylisoxazol-5-yl)methoxy]benzo[d]oxazole

Compound Description:

This compound was synthesized as part of an effort to optimize selectivity for the A3 adenosine receptor []. It was subsequently coupled with 1'-(6-chloropurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamide to generate a potent and selective adenosine A3 agonist [].

Relevance:

While this compound does not possess the oxazolo[4,5-b]pyridine core, it shares a significant structural resemblance to (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine due to the presence of a bromine substituent and a substituted amino group on a benzene ring. The research highlights the importance of specific substitutions on aromatic rings for achieving selectivity towards the A3 adenosine receptor []. This suggests that (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine, with its bromine and amine substituents, might also exhibit interesting biological activity, possibly as an adenosine receptor modulator.

1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description:

1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a) is a potent cAMP PDE III inhibitor, demonstrating in vitro activity in the nanomolar range []. This compound was derived from milrinone, a known PDE III inhibitor, through a series of chemical transformations aiming to enhance its potency and selectivity [].

Relevance:

Although 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one belongs to the imidazo[4,5-b]pyridine class and (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine belongs to the oxazolo[4,5-b]pyridine class, both compounds share the core bicyclic pyridine structure. The research emphasizes the potential of modifying bicyclic pyridine scaffolds, through the incorporation of various substituents, to develop compounds with enhanced biological activity, such as potent cAMP PDE III inhibition []. This suggests that exploring modifications of (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine, particularly within the bicyclic system, could lead to the discovery of new and potent bioactive molecules.

5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description:

Similar to compound 13a, 5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51) was also synthesized as a potent cAMP PDE III inhibitor with nanomolar activity []. It belongs to the thiazolo[4,5-b]pyridine class, which differs from the imidazolo[4,5-b]pyridine class by the presence of a sulfur atom instead of a nitrogen atom in the five-membered ring [].

Relevance:

This compound highlights the versatility of the bicyclic pyridine scaffold, further demonstrating that modifications within the five-membered ring, such as replacing a nitrogen atom with a sulfur atom, can lead to significant changes in biological activity and potency as cAMP PDE III inhibitors []. While (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine features an oxygen atom in its five-membered ring, the comparison suggests that modifications to this ring, potentially incorporating nitrogen or sulfur atoms, might result in novel compounds with interesting biological profiles.

7-methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description:

This compound, classified as a 1,8-naphthyridin-2(1H)-one derivative, was also synthesized as a potent cAMP PDE III inhibitor with nanomolar activity []. The synthesis of this compound involved a Heck reaction, showcasing the exploration of different synthetic strategies to access diverse bicyclic pyridine derivatives [].

Properties

Product Name

2-Bromo-6-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

IUPAC Name

2-bromo-6-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

InChI

InChI=1S/C13H10BrN3O/c1-7-5-8(6-9(14)11(7)15)13-17-12-10(18-13)3-2-4-16-12/h2-6H,15H2,1H3

InChI Key

FCKSTKUWNPWNCZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)Br)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CC1=CC(=CC(=C1N)Br)C2=NC3=C(O2)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.